N-{4-[(4-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine
Description
N-{4-[(4-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine is a synthetic organic compound featuring a tetrazole core substituted with a 2-propyl group and a benzyl ether moiety. The tetrazole ring (a five-membered heterocycle with four nitrogen atoms) is a critical pharmacophore, often used in medicinal chemistry to mimic carboxylic acid groups, enhancing metabolic stability and bioavailability . The compound’s structure includes a 4-methylbenzyloxy group attached to a benzylamine scaffold, which may influence its lipophilicity and receptor-binding properties.
Properties
Molecular Formula |
C19H23N5O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[[4-[(4-methylphenyl)methoxy]phenyl]methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C19H23N5O/c1-3-12-24-22-19(21-23-24)20-13-16-8-10-18(11-9-16)25-14-17-6-4-15(2)5-7-17/h4-11H,3,12-14H2,1-2H3,(H,20,22) |
InChI Key |
AIUJNRLMTWXEGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides using catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are chosen for their selectivity and ability to reduce specific functional groups without affecting others.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, reduction reactions may be carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe for studying biological processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Structural Analogues in the Tetrazole Class
The tetrazole moiety is a hallmark of several clinically significant drugs. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison of Tetrazole-Containing Compounds
*Inferred from structural similarity to ARBs.
Key Observations:
Tetrazole Substitution: The target compound’s 2-propyl tetrazole differs from valsartan’s 1H-tetrazole-5-yl biphenyl group. In contrast, patented compounds () replace the tetrazole with chloro/cyano groups, shifting their mechanism toward kinase inhibition.
Benzyl Ether Modifications :
- The 4-methylbenzyloxy group in the target compound increases lipophilicity compared to valsartan’s polar valine moiety. This could enhance membrane permeability but reduce solubility, necessitating formulation adjustments .
Synthetic Routes :
- The target compound’s synthesis likely involves benzylation of a tetrazole precursor, analogous to methods for thiazole/thiadiazole derivatives (e.g., NaBH4 reduction of Schiff bases, as in ). This contrasts with valsartan’s multi-step synthesis involving peptide coupling .
Pharmacological Implications
- Receptor Binding: The biphenyl tetrazole in valsartan facilitates strong hydrogen bonding with angiotensin II receptors.
- Bioavailability : The methylbenzyl group’s lipophilicity could prolong half-life but may require prodrug strategies to improve solubility, as seen with candesartan cilexetil .
Research and Patent Landscape
- Therapeutic Potential: While the target compound lacks clinical data, its structural kinship to ARBs suggests antihypertensive applications. However, patented analogs () with tetrahydrofuran/piperidine groups indicate divergent research focuses (e.g., kinase or protease inhibition).
- Synthesis Challenges: The compound’s benzyl ether linkage may introduce stereochemical complexities absent in simpler tetrazole derivatives, requiring advanced crystallization techniques (e.g., SHELX refinement, as noted in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
